Product packaging for Glutamine 5-C-13(Cat. No.:CAS No. 159680-32-7)

Glutamine 5-C-13

Cat. No.: B599702
CAS No.: 159680-32-7
M. Wt: 147.14 g/mol
InChI Key: ZDXPYRJPNDTMRX-MYXYCAHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamine-5-13C is a stable, isotopically labeled form of the amino acid L-glutamine, where the carbon at the 5-position is replaced with carbon-13 (13C). This compound serves as a critical biochemical tracer for studying glutamine metabolism and utilization in various metabolic processes. As the most abundant amino acid in human plasma, glutamine is involved in many metabolic functions, including protein synthesis, nitrogen transport, and energy production. It is a key nutrient for rapidly proliferating cells and is involved in numerous biosynthetic pathways. In research applications, L-Glutamine-5-13C provides a source of labeled carbons that can be tracked to investigate metabolic flux. A primary application is tracing the pathway of glutaminolysis, where glutamine is converted to glutamate by the enzyme glutaminase (GLS). The 13C label at the 5-carbon position allows researchers to monitor this conversion and the subsequent entry of glutamine-derived carbon into the tricarboxylic acid (TCA) cycle as alpha-ketoglutarate (α-KG). This makes it an invaluable tool for studying cellular bioenergetics, anaplerosis, and the metabolic adaptations of cells in areas such as cancer research, immunology, and cell biology. The compound is particularly useful for in vitro metabolic profiling and for understanding how glutamine supports the biosynthetic and energy demands of immune cells and cancer cells. This product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B599702 Glutamine 5-C-13 CAS No. 159680-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,5-diamino-5-oxo(513C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-MYXYCAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C](=O)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745659
Record name L-(5-~13~C)Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184161-19-1, 159680-32-7
Record name Glutamine 5-C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184161191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(5-~13~C)Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUTAMINE 5-C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9J59ZMX6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodological Frameworks for L Glutamine 5 13c Tracer Studies

Methodological Frameworks for L-Glutamine-5-¹³C Tracer Studies

Principles of ¹³C-Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. cortecnet.com The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as L-Glutamine-5-¹³C, into a biological system. cortecnet.com As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.

The distribution of these ¹³C atoms, known as mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. cortecnet.comcreative-proteomics.com By analyzing the MIDs of key metabolites and applying computational modeling, researchers can deduce the relative or absolute fluxes through different metabolic pathways. creative-proteomics.comfrontiersin.org This provides a detailed snapshot of cellular metabolism. nih.gov

L-glutamine tracers, including L-Glutamine-5-¹³C, are particularly useful for elucidating fluxes in the lower part of central carbon metabolism, such as the tricarboxylic acid (TCA) cycle and reductive carboxylation. cortecnet.comresearchgate.net For instance, L-Glutamine-5-¹³C can be used to specifically trace the contribution of reductive carboxylation to lipid synthesis, as the labeled carbon is incorporated into acetyl-CoA only through this pathway. nih.gov

Steady-State Isotopic Tracing Approaches

Steady-state isotopic tracing is a common approach in MFA where cells or organisms are cultured with a ¹³C-labeled tracer until they reach both metabolic and isotopic steady state. frontiersin.orgnih.gov Metabolic steady state implies that the concentrations of intracellular metabolites and metabolic fluxes are constant over time. nih.gov Isotopic steady state is achieved when the isotopic labeling pattern of metabolites no longer changes. nih.gov

In a typical steady-state experiment using L-Glutamine-5-¹³C, the tracer is introduced into the culture medium, and the system is allowed to equilibrate. researchgate.net Once isotopic steady state is reached, which can take several hours depending on the metabolite and cell type, samples are collected for analysis. nih.gov For example, in studies with uniformly labeled glutamine, TCA cycle metabolites have been observed to reach isotopic steady state within 3 hours. nih.gov

The fractional enrichment of ¹³C in downstream metabolites provides information on the relative contribution of glutamine to various metabolic pathways. researchgate.net For instance, the conversion of M5 glutamine to M5 glutamate (B1630785) and subsequently to M5 α-ketoglutarate can be tracked. researchgate.net The appearance of M4 intermediates like fumarate (B1241708) and malate (B86768) indicates the forward (oxidative) flux of the TCA cycle, while the presence of M5 citrate (B86180) points to reductive carboxylation. researchgate.net

Dynamic Isotopic Tracing Approaches

Dynamic isotopic tracing, also known as isotopically nonstationary MFA (INST-MFA), involves measuring the time-dependent changes in isotopic labeling of metabolites after the introduction of a ¹³C tracer. frontiersin.orgvanderbilt.edu Unlike steady-state approaches, this method does not require the system to reach isotopic equilibrium. vanderbilt.edu This makes it particularly useful for studying metabolic systems that are not at a steady state or for experiments where reaching a steady state is not feasible. frontiersin.org

Dynamic tracing with L-Glutamine-5-¹³C can provide more detailed information about flux dynamics. For instance, in vivo studies using hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine have demonstrated the ability to measure rapid biochemical processes, such as the conversion of glutamine to glutamate, in real-time. pnas.orgnih.gov This approach allows for the spatial and temporal measurement of glutaminolysis in vivo. pnas.org

Experimental Design Considerations for L-Glutamine-5-¹³C Tracing

The design of cell culture experiments for L-Glutamine-5-¹³C tracing is critical for obtaining meaningful data. nih.gov Key considerations include the choice of cell line, culture medium, and labeling duration. nih.govbiorxiv.org

Cell Lines: Different cell lines exhibit distinct metabolic phenotypes. For example, many cancer cell lines are known to be highly dependent on glutamine for proliferation. creative-proteomics.com The choice of cell line should align with the research question.

Culture Medium: Specialized media lacking unlabeled glutamine are used to ensure that the ¹³C-labeled tracer is the primary source. nih.gov The medium is often supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled small molecules that could dilute the isotopic labeling. nih.gov

Labeling Duration: The duration of labeling depends on whether a steady-state or dynamic approach is used. For steady-state analysis, cells are typically cultured with the tracer for a sufficient time to reach isotopic equilibrium. nih.gov In one study, mouse sarcoma-derived cell lines were incubated with [U-¹³C]-glutamine for 3 hours before harvesting intracellular metabolites. biorxiv.org

Table 1: Example of Metabolite Labeling in Cell Culture with [U-¹³C]-Glutamine This table is based on data from a study on mouse sarcoma-derived cell lines.

MetaboliteExpected Mass Isotopologue (Oxidative TCA Cycle)Observed in vitro
α-KetoglutarateM+5Yes
SuccinateM+4Yes
MalateM+4Yes
CitrateM+4Yes

In vivo tracer studies using L-Glutamine-5-¹³C in animal models, such as mice, provide insights into metabolic fluxes within a whole organism. frontiersin.orgisotope.com These studies are crucial for understanding how metabolism is regulated in the context of complex physiological and pathological conditions.

Tracer Administration: The labeled glutamine can be delivered through various routes, including intravenous infusion or intraperitoneal injection. pnas.orgckisotopes.com The choice of administration route can influence the distribution and metabolism of the tracer.

Tissue Collection and Analysis: After a defined period of tracer administration, tissues of interest are harvested, and metabolites are extracted for analysis. isotope.comckisotopes.com Studies have shown that in vivo, the recycling of endogenous ¹³CO₂ can be substantial, leading to different labeling patterns compared to in vitro experiments. biorxiv.org For example, while citrate M+4 is a dominant isotopologue in vitro, citrate M+1 can be unexpectedly dominant in vivo. biorxiv.orgbiorxiv.org

Imaging Techniques: Advanced imaging techniques like hyperpolarized magnetic resonance imaging (HP-MRI) can be combined with L-Glutamine-5-¹³C tracing to non-invasively monitor metabolic fluxes in real-time within living animals. pnas.orgnih.gov For instance, HP-MRI with [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine has been used to visualize glutamine metabolism in pancreatic cancer xenografts in mice. nih.govnih.gov

Table 2: Observed ¹³C Labeling Patterns In Vitro vs. In Vivo with [U-¹³C]-Glutamine This table summarizes findings from a comparative study. biorxiv.orgbiorxiv.org

MetaboliteDominant Isotopologue In Vitro (Sarcoma Cells)Dominant Isotopologue In Vivo (Sarcoma-bearing Mice)
CitrateM+4M+1
AdenosineNot substantially labeledM+1
SerineNot observedM+1
Ex Vivo Tissue Analysis

Ex vivo tissue analysis using L-Glutamine-5-13C provides a powerful platform for investigating metabolic pathways in a controlled environment that preserves the tissue's three-dimensional cellular architecture. nih.gov This methodology allows for the study of tissue metabolism, eliminating the systemic influences present in in vivo studies. nih.gov Freshly resected tissue slices, from both cancerous and non-cancerous origins, can be maintained in culture media and treated with stable isotope-enriched nutrients like 13C-labeled glutamine. nih.gov These tissue slices remain viable for at least 24 hours, enabling detailed tracking of metabolic transformations. nih.gov

Stable Isotope Resolved Metabolomics (SIRM) is a key technique applied to these ex vivo models. nih.gov SIRM enables the tracing of metabolic conversions of source molecules such as glutamine over specific time periods, which is essential for detailed pathway analysis and metabolic flux determination. nih.gov For instance, studies on intact human liver tissue slices cultured ex vivo have utilized 13C isotope tracing to gain a quantitative understanding of metabolic fluxes. diva-portal.org This approach has confirmed known features of liver metabolism and uncovered new metabolic activities. diva-portal.org

Further applications include the ex vivo tracing of LmOVA-specific CD8+ T cells with 13C-glutamine, which revealed patterns of nutrient utilization, showing that glutamine contributes more heavy carbon to citrate and malate production than glucose. nih.gov Similarly, ex vivo tracing with uniformly 13C-labeled glutamine in primary hepatocytes has been used to demonstrate how disruptions in the mitochondrial pyruvate (B1213749) carrier (MPC) can impair the synthesis of glutathione (B108866). researchgate.net

Advanced Analytical Techniques for L-Glutamine-5-13C Enrichment Detection

The detection and quantification of 13C enrichment from L-Glutamine-5-13C in various metabolites rely on sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for this purpose, each offering unique advantages in resolving and quantifying isotopomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a non-invasive technique that provides a wealth of information about the fate of carbon tracers. nih.gov It allows for the detection of 13C labels in metabolic products and, crucially, the analysis of the coupling patterns between adjacent 13C nuclei, which provides deeper insights into metabolic pathways. nih.gov

High-resolution 13C NMR spectroscopy of tissue extracts allows for the precise quantification of 13C isotopomers, which are molecules that differ only in the isotopic composition of their atoms. nih.gov The analysis of mass isotopomer distribution (MID) in key metabolites like glutamate, which is directly produced from glutamine, is a powerful tool for metabolic flux analysis. nih.gov

When L-Glutamine-5-13C is metabolized, the 13C label is incorporated into other molecules. For example, in the brain, infusion of 13C-labeled substrates followed by ex vivo 13C NMR spectroscopy of brain extracts enables the resolution of 13C multiplets in neurotransmitters such as glutamate and glutamine. nih.gov The relative areas of these multiplets can be used in 13C-isotopomer analysis to create a metabolic profile. pnas.org This method, sometimes referred to as NMR isotopomer distribution analysis (NMR-IDA), involves fitting the experimental 13C label distribution to a mathematical model to estimate metabolic flux parameters. researchgate.net The technique is sensitive enough to detect signals from glutamate, glutamine, aspartate, and GABA, resolving them into multiplets that arise from the coupling of adjacent 13C atoms. nih.gov

Hyperpolarized 13C MRS is a cutting-edge technique that dramatically increases the sensitivity of 13C MRS, enabling real-time monitoring of metabolic fluxes. ismrm.orgnih.gov The process of dynamic nuclear polarization (DNP) can increase the polarization of [5-13C]glutamine by thousands of times, allowing for the detection of its conversion to [5-13C]glutamate by the enzyme glutaminase (B10826351) in seconds. nih.govnih.gov

This high temporal resolution is critical for measuring rapid kinetic processes in vivo and in cell cultures. ismrm.orgpnas.org However, a challenge with hyperpolarized [5-13C]-L-glutamine is the rapid signal decay due to relaxation effects from the adjacent quadrupolar 14N nucleus. ismrm.orgpnas.org To overcome this, researchers have synthesized multiply-labeled glutamine variants. ismrm.orgpnas.org For instance, using [5-13C,4-2H2,5-15N]-L-glutamine significantly prolongs the relaxation times (T1 and T2) of the C5 carbon, which enhances the signal-to-noise ratio and facilitates better detection of glutaminase activity. ismrm.orgpnas.org The deuteration at the C4 position and the substitution of 14N with 15N are key to reducing relaxation and improving imaging quality. ismrm.orgpnas.org

The table below presents research findings on the relaxation times of different isotopically labeled glutamine compounds, demonstrating the advantage of multiple labeling for hyperpolarized studies. ismrm.orgpnas.org

CompoundT1 at 14.1T (s)T2 at 14.1T (s)
[5-13C]-L-Glutamine10.8 ± 0.550.474 ± 0.029
[5-13C,4-2H2]-L-Glutamine12.74 ± 0.690.521 ± 0.048
[5-13C,5-15N]-L-Glutamine10.9 ± 0.54.82 ± 0.23
[5-13C,4-2H2,5-15N]-L-Glutamine12.74 ± 0.697.28 ± 0.48
[5-13C,4-2H2,5-15N]-L-Glutamine in D2O15.58 ± 0.712.23 ± 0.36

This table is generated from data found in the cited research articles. ismrm.orgpnas.org

A significant advantage of 13C NMR spectroscopy is its ability to detect 13C-13C spin-spin coupling. nih.gov When two 13C nuclei are adjacent in a molecule, their spins interact, splitting the NMR signal into a multiplet (e.g., a doublet). If a 13C nucleus is bonded to two other 13C nuclei, the signal can split into a quartet (a doublet of doublets). This fine structure provides more detailed information for computing metabolic rates than 13C content alone. nih.gov

High-resolution ex vivo 13C NMR spectra of brain extracts from mice infused with 13C-labeled glucose show distinct and quantifiable multiplets for glutamate and glutamine. nih.gov The fractional amount of each multiplet can be calculated by comparing the area of the multiplet to the total resonance area of that carbon position. nih.gov Studies have tracked the time course of these multiplets, observing that they reach a steady state, which signifies metabolic equilibrium. nih.gov For example, analysis of the C4 carbon of glutamate and glutamine reveals singlet (S), doublet (D34, D45), and quartet (Q) peaks, which can be quantified to understand the flow of carbon through the TCA cycle. nih.gov This detailed isotopomer data is critical for accurate metabolic flux modeling. nih.govphysiology.org

Mass Spectrometry (MS) Applications

Mass spectrometry, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is a highly sensitive method for analyzing 13C-labeled metabolites. nih.govacs.org It is widely used to measure the mass isotopomer distributions of intracellular metabolites labeled by 13C tracers. nih.gov

LC-MS/MS is particularly powerful for the qualitative and quantitative analysis of 13C-labeled amino acids derived from L-Glutamine-5-13C. nih.gov An integrated method using a combination of parallel reaction monitoring (PRM) and multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer allows for the characterization and quantification of various isotopologues and isotopomers. nih.gov For example, after incubating HepG2 cells with 13C5-Gln, the concentrations of 13C-labeled glutamine, glutamate, proline, and aspartate were observed to alter over time, confirming glutamine's role in their biosynthesis. nih.gov

The table below shows examples of MRM transitions used for the detection of glutamine and its 13C-labeled isotopologue. frontiersin.org

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Glutamine147.184.1
Glutamine147.1130.1
Glutamine-13C5152.188.1
Glutamine-13C5152.1135.1

This table is generated from data found in the cited research article. frontiersin.org

GC-MS is another common technique. For GC-MS analysis, metabolites must first be chemically derivatized to increase their volatility. nih.gov Following infusion of [U-13C]glutamine in vivo, metabolites are extracted from tissues, derivatized, and analyzed by GC-MS to assess 13C enrichment in TCA cycle intermediates and pathways like reductive carboxylation. cam.ac.uk This approach has been used to demonstrate that glutamine is a significant carbon source for the TCA cycle in certain types of tumors. cam.ac.uk

2

Stable isotope tracers, such as L-Glutamine-5-13C, are instrumental in elucidating metabolic pathways. The methodologies to analyze the incorporation of the 13C label into various metabolites are critical for the accurate interpretation of tracer studies. These techniques primarily revolve around mass spectrometry, which can distinguish between molecules based on their mass-to-charge ratio, thereby identifying the isotopologues (molecules that differ only in their isotopic composition).

1 Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable small molecules. nih.gov For many metabolites involved in central carbon metabolism, such as amino acids and organic acids, a chemical derivatization step is necessary to increase their volatility for GC analysis. nih.govmdpi.com This process involves chemically modifying the metabolites to make them amenable to gas-phase separation. nih.gov

Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and N(O,S)-ethoxycarbonyl ethyl esters. researchgate.netplos.org For instance, glutamine can be converted to its t-butyldimethylsilyl (tBDMS) derivative for analysis. researchgate.net However, some derivatives can be unstable; for example, tBDMS-glutamine is known to be unstable, and an alternative approach is to convert glutamine to pyroglutamic acid, which forms a more stable tBDMS-derivative. researchgate.net The choice of derivatization method is crucial as it can influence the stability and fragmentation pattern of the metabolite during mass spectrometry analysis.

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. lcms.cz The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. lcms.cz The resulting mass spectrum provides a fingerprint of the molecule and its isotopic labeling pattern. L-Glutamine-13C5 has been utilized in GC-MS for metabolomics analysis in various cell lines. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Metabolites

Derivatization ReagentTarget Functional GroupsNotes
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Hydroxyl, carboxyl, amino, thiolForms stable tBDMS derivatives. nih.govresearchgate.netplos.org
N(O,S)-ethoxycarbonyl ethyl esterAmino, hydroxyl, thiol, carboxylCreates stable derivatives suitable for GC-MS. researchgate.net
Trimethylsilylation (e.g., BSTFA)Hydroxyl, carboxyl, amino, thiolA common method to increase volatility. nih.govplos.org

2 Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar and Non-Polar Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly versatile and sensitive technique for analyzing a wide range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization. nih.govnih.govlcms.cz This makes it particularly suitable for studying both polar and non-polar metabolites in complex biological samples. nih.govlcms.cz

In LC-MS/MS, metabolites are first separated by liquid chromatography based on their physicochemical properties. lcms.cz Different types of LC columns can be used, such as reversed-phase (RP) for non-polar to moderately polar compounds and hydrophilic interaction liquid chromatography (HILIC) for highly polar metabolites. nih.govlcms.cz

Following separation, the metabolites are ionized, most commonly using electrospray ionization (ESI), a soft ionization technique that minimizes fragmentation and preserves the molecular ion. lcms.cz The ionized molecules then enter the tandem mass spectrometer. In a typical targeted analysis, the first mass analyzer (Q1) selects the precursor ion (the intact labeled metabolite), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) then separates the resulting fragment ions, providing structural information and enhancing specificity. nih.gov This technique, known as multiple reaction monitoring (MRM), is highly sensitive and selective for quantifying specific labeled metabolites. nih.gov

LC-MS/MS has been extensively used in L-Glutamine-13C tracer studies to investigate glutamine metabolism in various biological systems, including cancer cells. nih.govnih.gov It allows for the detailed analysis of labeled metabolites in pathways like the TCA cycle and fatty acid synthesis. nih.govnih.gov

Table 2: Comparison of LC Column Chemistries for Metabolite Separation

Column TypePrincipleSuitable for
Reversed-Phase (RP)Separation based on hydrophobicity.Non-polar to moderately polar metabolites. nih.govlcms.cz
Hydrophilic Interaction Liquid Chromatography (HILIC)Separation based on hydrophilicity.Highly polar metabolites. nih.govlcms.cz

3 High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolomics

High-resolution mass spectrometry (HRMS) offers significant advantages for metabolomics by providing highly accurate mass measurements, which allows for the confident identification of metabolites and the resolution of isotopic fine structures. escholarship.orgresearchgate.net Instruments like Orbitrap and quadrupole time-of-flight (Q-TOF) mass spectrometers can achieve high resolving power, enabling the differentiation of isotopologues that are very close in mass. escholarship.orgchemrxiv.org

In the context of L-Glutamine-5-13C tracer studies, HRMS is powerful for untargeted metabolomics, where the goal is to detect and identify as many metabolites as possible that have incorporated the 13C label. researchgate.net The high mass accuracy facilitates the assignment of elemental formulas to unknown peaks. Furthermore, the high resolution can distinguish between different isotopes, for example, a 13C-labeled metabolite from a 15N-labeled one, which is not always possible with lower-resolution instruments. escholarship.org

HRMS can be coupled with both GC and LC for comprehensive metabolic profiling. chemrxiv.org LC-HRMS is particularly powerful for stable isotope-resolved metabolomics, allowing for simultaneous quantification of metabolite pool sizes and their isotopic enrichment from a single experiment. escholarship.org This integrated approach improves the accuracy and throughput of metabolic flux analysis.

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) for Rapid Kinetic Measurements

4 Multi-Isotope Imaging Mass Spectrometry (MIMS)

Multi-isotope imaging mass spectrometry (MIMS) is a specialized technique that combines stable isotope labeling with high-spatial-resolution mass spectrometry to visualize the metabolic activity of individual cells. researchgate.netharvard.edu MIMS uses a nanoscale secondary ion mass spectrometer (NanoSIMS) to measure the ratio of different isotopes within a sample at a subcellular level. harvard.eduosti.gov

In a typical MIMS experiment using L-Glutamine-5-13C, cells or tissues are incubated with the labeled glutamine. The sample is then fixed, sectioned, and analyzed with the NanoSIMS instrument. The instrument bombards the sample surface with a primary ion beam, causing secondary ions (including the incorporated 13C) to be ejected and analyzed by the mass spectrometer. osti.gov This creates a map of isotope distribution, revealing which cells or even which organelles within a cell have taken up and metabolized the L-Glutamine-5-13C. researchgate.netharvard.edu

MIMS has been used to reveal metabolic heterogeneity within tumors, showing that even within the same tumor, individual cells can have vastly different rates of glucose and glutamine utilization. researchgate.net This provides a powerful tool to study how metabolic differences between cells contribute to disease progression and treatment resistance.

3 Data Processing and Isotopic Enrichment Quantification

After acquiring data from mass spectrometry-based tracer experiments, the raw data must be processed to quantify the extent of isotopic labeling in different metabolites. This involves identifying the different mass isotopologues of a metabolite and correcting for the natural abundance of heavy isotopes.

1 Mass Isotopomer Distribution (MID) Analysis

Mass isotopomer distribution (MID) analysis is the process of determining the fractional abundance of all the mass isotopologues of a given metabolite. nih.gov A mass isotopologue is a molecule that differs in the number of heavy isotopes it contains. For a metabolite labeled with 13C, the MID will show the proportion of molecules that contain zero (M+0), one (M+1), two (M+2), and so on, up to the maximum number of carbon atoms in the molecule that can be labeled. nih.govnih.gov

The MID provides a detailed picture of how the 13C from L-Glutamine-5-13C is incorporated into downstream metabolites. For example, in the tricarboxylic acid (TCA) cycle, tracking the MIDs of intermediates like citrate and malate can reveal the relative contributions of different metabolic pathways. nih.gov The analysis of MIDs is fundamental to metabolic flux analysis (MFA), a computational method used to calculate the rates of metabolic reactions. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolomics

2 Correction for Natural Abundance of 13C

A crucial step in analyzing data from stable isotope tracer experiments is to correct for the natural abundance of heavy isotopes. uni-regensburg.de Carbon, in its natural state, is composed of approximately 98.9% 12C and 1.1% 13C. rsc.org This means that even in the absence of a labeled tracer, a certain fraction of any given metabolite will naturally contain one or more 13C atoms.

Elucidation of Central Carbon Metabolism Pathways Via L Glutamine 5 13c Tracing

Glutamine Catabolism and Initial Metabolic Fates

The metabolic journey of glutamine, a vital amino acid, begins with its catabolism, a process that can be meticulously traced using L-Glutamine-5-¹³C. This isotopically labeled variant of glutamine allows researchers to follow the path of the fifth carbon atom as it is integrated into various metabolic pathways.

Glutaminolysis is a key metabolic pathway that starts with the conversion of glutamine to glutamate (B1630785). elifesciences.org This initial and rate-limiting step is catalyzed by the enzyme glutaminase (B10826351) (GLS). researchgate.net By using L-Glutamine-5-¹³C, researchers can monitor the activity of GLS. The ¹³C label is retained on the glutamate molecule, and its presence and abundance in downstream metabolites provide a direct measure of glutaminolysis flux. pnas.org This process is crucial for providing carbon and nitrogen for various cellular functions, including growth and proliferation. pnas.orgpnas.org

Studies have shown that in certain cancer cells, glutaminolysis is a significant source of carbon for the tricarboxylic acid (TCA) cycle. researchgate.net The rate of glutamine conversion to glutamate, and subsequently to other intermediates, can be quantified by analyzing the isotopic enrichment of these molecules using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy. isotope.comcreative-proteomics.com This allows for a detailed assessment of GLS activity and its contribution to cellular metabolism. ismrm.orgacs.orgismrm.org

The metabolic fate of glutamine is not limited to energy production; it also serves as a precursor for the synthesis of other important molecules. elifesciences.org Tracing studies with L-Glutamine-5-¹³C have revealed its role in biosynthetic pathways, highlighting the versatility of glutamine in cellular metabolism. nih.gov

Once glutamine is converted to glutamate, it can be further metabolized through two primary pathways: oxidative deamination by glutamate dehydrogenase (GDH) or transamination by various aminotransferases. nih.govkarger.com Both pathways result in the production of α-ketoglutarate, a key intermediate that connects amino acid metabolism with the TCA cycle. pnas.orgnih.govcreative-proteomics.compnas.org

The GDH pathway involves the removal of an amino group from glutamate, a reaction that is particularly important in the liver for ammonia (B1221849) detoxification. unige.ch In contrast, transamination reactions involve the transfer of the amino group from glutamate to an α-keto acid, forming a new amino acid and α-ketoglutarate. caldic.comwikipedia.org

L-Glutamine-5-¹³C tracing allows for the differentiation and quantification of these pathways. When the ¹³C-labeled glutamate enters the GDH pathway, the resulting α-ketoglutarate retains the ¹³C label. molbiolcell.org Similarly, in transamination reactions, the ¹³C label is transferred to α-ketoglutarate. aacrjournals.org By analyzing the labeling patterns of downstream metabolites, researchers can determine the relative contributions of GDH and transamination pathways to α-ketoglutarate production.

The α-ketoglutarate produced from glutamate is a central hub in cellular metabolism, primarily serving as an entry point into the tricarboxylic acid (TCA) cycle. pnas.orgnih.govcreative-proteomics.compnas.org This five-carbon molecule can be oxidatively decarboxylated within the TCA cycle to generate energy and precursors for biosynthesis. biomolther.org

The use of L-Glutamine-5-¹³C provides a clear view of this process. The ¹³C-labeled α-ketoglutarate enters the TCA cycle, and the label is subsequently incorporated into other TCA cycle intermediates such as succinate, fumarate (B1241708), and malate (B86768). pnas.org By measuring the isotopic enrichment of these intermediates, the flux of glutamine-derived carbon into the TCA cycle can be accurately determined. researchgate.netnih.gov This information is critical for understanding how cells utilize glutamine to fuel their metabolic needs. elifesciences.orgnih.gov

An alternative pathway for α-ketoglutarate formation exists, known as the glutaminase II pathway, which involves the transamination of glutamine to α-ketoglutaramate, followed by its hydrolysis to α-ketoglutarate. researchgate.netmdpi.comnih.gov

Glutamate Dehydrogenase (GDH) and Transamination Pathways

Tricarboxylic Acid (TCA) Cycle Contributions

The TCA cycle is a central metabolic pathway that plays a pivotal role in energy production and the synthesis of biosynthetic precursors. creative-proteomics.com L-Glutamine-5-¹³C is an invaluable tool for dissecting the contributions of glutamine to this vital cycle.

The oxidative TCA cycle involves the complete oxidation of acetyl-CoA, derived from carbohydrates, fats, or amino acids, to generate ATP. Glutamine-derived α-ketoglutarate can also fuel this oxidative pathway. creative-proteomics.comnih.gov When ¹³C-labeled α-ketoglutarate from L-Glutamine-5-¹³C enters the TCA cycle, the label is passed along to subsequent intermediates. nih.gov

By tracking the distribution of the ¹³C label in metabolites such as citrate (B86180), succinate, and malate, researchers can quantify the oxidative flux of glutamine through the TCA cycle. pnas.orgnih.gov This analysis provides insights into the extent to which cells rely on glutamine as an oxidative fuel source. nih.gov For instance, studies have shown that in some rapidly proliferating cells, glutamine oxidation is a major contributor to the TCA cycle activity. nih.gov

The following table illustrates the typical labeling patterns of TCA cycle intermediates when cells are supplied with L-Glutamine-5-¹³C, demonstrating the flow of the ¹³C label through the oxidative pathway.

MetaboliteExpected IsotopologueMetabolic Step
α-KetoglutarateM+1From Glutamate-5-¹³C
Succinyl-CoAM+1Decarboxylation of α-Ketoglutarate
FumarateM+1From Succinate
MalateM+1Hydration of Fumarate
OxaloacetateM+1Oxidation of Malate

Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. pnas.orgoup.com Glutamine is a major anaplerotic substrate, providing a direct source of α-ketoglutarate to maintain the integrity of the TCA cycle. researchgate.netpnas.orgpnas.orgisotope.comismrm.orgnih.govnih.govcreative-proteomics.compnas.orgoup.comresearchgate.netsnmjournals.org

L-Glutamine-5-¹³C tracing is instrumental in quantifying the anaplerotic flux from glutamine. nih.govnih.gov The entry of ¹³C-labeled α-ketoglutarate into the TCA cycle leads to the enrichment of all downstream intermediates with the ¹³C label. researchgate.netpnas.org The degree of this enrichment directly reflects the rate of anaplerotic input from glutamine. pnas.orgfrontiersin.org

This is particularly important in cells with high biosynthetic demands, such as cancer cells, where TCA cycle intermediates are constantly being used for the synthesis of lipids, nucleotides, and amino acids. pnas.org Studies using L-Glutamine-5-¹³C have demonstrated that in many such cases, glutamine anaplerosis is essential for cell survival and proliferation. nih.govvanderbilt.edumdpi.combiorxiv.org

The table below summarizes key research findings on the anaplerotic role of glutamine as determined by L-Glutamine-5-¹³C tracing.

Cell Type/ConditionKey FindingReference
CD8+ T cellsGlutamine contributes more carbon than glucose to the TCA cycle in vivo. nih.gov nih.gov
Glioblastoma cellsGlutamine provides anaplerotic oxaloacetate, supporting fatty acid synthesis. pnas.org pnas.org
Pancreatic cancer cellsGlutaminase inhibition reduces glutamine's contribution to the TCA cycle. pnas.org pnas.org
Heart failure modelsGlutamine supplementation can improve cardiac function through anaplerosis. oup.com oup.com

Reductive Carboxylation Pathway Activity and Flux Measurement

Reductive carboxylation is a significant metabolic pathway, particularly in cancer cells and under hypoxic conditions, where glutamine-derived α-ketoglutarate is converted to citrate in a reversal of the typical Krebs cycle direction. nih.govpnas.orgresearchgate.net L-Glutamine-5-13C is instrumental in quantifying the flux through this pathway. When cells are cultured with L-Glutamine-5-13C, the 13C label is located at the C5 position of glutamine. Upon conversion to α-ketoglutarate, the label remains at the C5 position. Through reductive carboxylation, this labeled carbon is incorporated into citrate, resulting in M+5 labeled citrate (citrate containing five 13C atoms). pnas.orgbiorxiv.org

The detection and quantification of M+5 citrate and its downstream metabolites, such as M+3 labeled malate and aspartate, provide a direct measure of reductive carboxylation activity. pnas.org This contrasts with the oxidative pathway, where the 13C label would be lost as 13CO2 during the conversion of α-ketoglutarate to succinate. frontiersin.orgnih.gov Studies have shown that in some cell types, reductive carboxylation can account for a substantial portion of glutamine metabolism, contributing significantly to the biosynthesis of essential molecules. nih.govresearchgate.net For instance, in brown adipocyte cell lines, it was found that one-third of the glutamine entering the citric acid cycle proceeded via reductive carboxylation. nih.gov

Isocitrate Dehydrogenase (IDH) Dependent Reductive Pathways

The key enzymes mediating reductive carboxylation are the NADP+-dependent isocitrate dehydrogenases, IDH1 (cytosolic) and IDH2 (mitochondrial). pnas.orgfrontiersin.orgxiahepublishing.com These enzymes catalyze the reversible reaction of isocitrate to α-ketoglutarate. Under conditions that favor reductive metabolism, such as hypoxia or mitochondrial dysfunction, the reverse reaction—the reductive carboxylation of α-ketoglutarate to isocitrate—is enhanced. pnas.orgbiorxiv.orgnih.gov

Tracing studies using L-Glutamine-5-13C have demonstrated the critical role of IDH enzymes in this process. Inhibition of IDH1 or IDH2 has been shown to significantly reduce the M+5 labeling of citrate from L-Glutamine-5-13C, confirming their essential role in the reductive carboxylation pathway. nih.govmit.edu This pathway is not only a means to replenish citrate but also a significant source of precursors for various biosynthetic processes. pnas.orgbiorxiv.org

Biosynthetic Pathway Contributions from L-Glutamine-5-13C

The carbon backbone of glutamine, traced by L-Glutamine-5-13C, is a vital source for the synthesis of numerous essential biomolecules.

Lipid Synthesis and Fatty Acid Elongation

L-Glutamine-5-13C tracing has revealed that glutamine is a major carbon source for de novo fatty acid synthesis, particularly through the reductive carboxylation pathway. nih.govnih.govmit.edu The M+5 citrate produced via reductive carboxylation can be exported to the cytosol and cleaved by ATP-citrate lyase to generate acetyl-CoA, the fundamental building block for fatty acids. pnas.orgmdpi.com The 13C label from L-Glutamine-5-13C is incorporated into the acetyl-CoA pool and subsequently into newly synthesized fatty acids like palmitate. nih.gov

Studies have demonstrated that under certain conditions, such as hypoxia, cells preferentially utilize glutamine over glucose for fatty acid synthesis via this reductive pathway. mit.edu In some cancer cell lines, the contribution of glutamine to lipogenic acetyl-CoA through reductive carboxylation can be as high as 10-25%. mit.edu

Table 1: Contribution of L-Glutamine-5-13C to Lipogenic Acetyl-CoA in Various Cell Lines

Cell Line Contribution of Glutamine to Lipogenic Acetyl-CoA (%) Primary Pathway
Brown Adipocytes 90% of glutamine to lipid via reductive carboxylation nih.gov Reductive Carboxylation nih.gov

Nucleotide Biosynthesis and Purine (B94841)/Pyrimidine (B1678525) Synthesis

Glutamine is a critical nitrogen donor for the de novo synthesis of both purine and pyrimidine nucleotides. nih.govaging-us.comnih.gov The nitrogen from the amide group of glutamine is incorporated into the nucleotide rings. While L-Glutamine-5-13C primarily traces the carbon backbone, the metabolic fate of glutamine is intrinsically linked to nucleotide synthesis.

Furthermore, the carbon skeleton of glutamine contributes to nucleotide biosynthesis through its conversion to aspartate. researchgate.net Aspartate, derived from the transamination of glutamine-derived glutamate, provides carbons for the pyrimidine ring and is a precursor for the purine ring. nih.govresearchgate.net Tracing studies with 13C-labeled glutamine have shown the incorporation of the label into UMP and UDP-glucose, demonstrating the flow of glutamine carbons into the pyrimidine synthesis pathway. researchgate.net

Amino Acid Interconversion and Non-Essential Amino Acid Synthesis

The carbon skeleton of glutamine, traced by L-Glutamine-5-13C, can be used for the synthesis of other non-essential amino acids. zmchdahod.orglibretexts.org Glutamate, the direct product of glutamine deamidation, can be further metabolized to produce proline and ornithine (a precursor to arginine). libretexts.org

Moreover, the transamination of glutamate with oxaloacetate produces aspartate, which is a precursor for asparagine, methionine, threonine, and lysine. libretexts.org Isotope tracing with 13C-glutamine has confirmed the in vivo conversion of glutamine carbon into the proline and aspartate pools in activated T cells. researchgate.net

Glutathione (B108866) (GSH) Synthesis for Redox Homeostasis

Glutamine plays a crucial role in maintaining cellular redox balance through the synthesis of glutathione (GSH), a major antioxidant. elifesciences.orgnih.govnih.gov GSH is a tripeptide composed of glutamate, cysteine, and glycine. Glutamine is a direct precursor for the glutamate component of GSH. nih.govresearchgate.net

Studies using 13C-labeled glutamine have demonstrated the direct incorporation of glutamine-derived glutamate into the GSH pool. elifesciences.orgnih.govnih.gov For instance, in lung cancer cell lines, over 50% of excreted glutathione was found to be derived from 13C5-glutamine after 12 hours of incubation. nih.gov This highlights the importance of glutamine metabolism in supporting GSH synthesis and protecting cells from oxidative stress. elifesciences.orgnih.gov

Table 2: Compounds Mentioned

Compound Name
L-Glutamine-5-13C
α-ketoglutarate
Citrate
Isocitrate
Malate
Aspartate
Acetyl-CoA
Palmitate
Uridine monophosphate (UMP)
Uridine diphosphate (B83284) glucose (UDP-glucose)
Proline
Ornithine
Arginine
Asparagine
Methionine
Threonine
Lysine
Glutathione (GSH)
Glutamate
Cysteine
Glycine
NADP+
NADPH
ATP
CO2
Oxaloacetate
Succinate
Fumarate
Pyruvate (B1213749)
Lactate
Inosine monophosphate (IMP)
Adenosine monophosphate (AMP)
Guanosine monophosphate (GMP)
Uridine triphosphate (UTP)
Cytidine triphosphate (CTP)
Carbamoyl phosphate
Orotate
N-acetylglutamate
N-acetylglutamate-phosphate
N-acetylglutamate-semialdehyde
N-acetylornithine

Applications of L Glutamine 5 13c in Investigating Metabolic Reprogramming

Research in Cellular Bioenergetics and Metabolism

The use of L-Glutamine-5-13C has significantly advanced our understanding of how cells generate energy and build essential molecules. This stable isotope allows for precise tracking of the carbon atom from glutamine as it is metabolized, offering a window into the core processes of cellular life.

L-Glutamine-5-13C enables the quantitative assessment of carbon flow from glutamine into key metabolic pathways. nih.govresearchgate.net Once taken up by cells, the labeled glutamine is converted to glutamate (B1630785), which can then enter the tricarboxylic acid (TCA) cycle as α-ketoglutarate. pnas.org The TCA cycle is a central hub of cellular metabolism, responsible for generating energy in the form of ATP and producing precursors for the synthesis of other molecules. By measuring the incorporation of the 13C label into TCA cycle intermediates and other downstream metabolites, researchers can quantify the contribution of glutamine to cellular energy production. nih.govresearchgate.net

This technique, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of metabolic fluxes. researchgate.netpnas.org For instance, studies have utilized L-Glutamine-5-13C to measure the rate of glutaminolysis, the process of breaking down glutamine for energy, in various cell types. nih.govpnas.org This quantitative data is crucial for understanding how different cells prioritize fuel sources and how these priorities shift in response to changing conditions.

Cells must adapt their metabolism to survive stressful conditions such as low oxygen (hypoxia) or a lack of essential nutrients. L-Glutamine-5-13C has been instrumental in elucidating these adaptive mechanisms. researchgate.netpnas.org Under hypoxic conditions, when the primary mode of energy production (oxidative phosphorylation) is limited, many cells increase their reliance on alternative metabolic pathways. mdpi.comjci.org

Studies using L-Glutamine-5-13C have shown that under hypoxia, some cancer cells engage in reductive carboxylation, a process where glutamine-derived α-ketoglutarate is converted "backwards" in the TCA cycle to produce citrate (B86180). jci.orgnih.gov This citrate can then be used for the synthesis of lipids, which are essential for building cell membranes and for signaling. By tracing the path of the 13C label from glutamine, researchers can quantify the extent of this metabolic rewiring. nih.gov Similarly, during nutrient deprivation, cells may alter their glutamine metabolism to conserve resources and maintain essential functions. researchgate.netnih.gov L-Glutamine-5-13C provides a means to track these subtle but critical metabolic shifts, offering insights into cellular survival strategies. researchgate.netpnas.org

Quantitative Assessment of Carbon Flow and Energy Production

Mechanistic Insights in Specific Biological Contexts

The application of L-Glutamine-5-13C extends to providing detailed mechanistic insights into how metabolic reprogramming drives specific biological processes, particularly in the context of rapidly proliferating cells and various diseases.

Rapidly dividing cells, such as those found in tumors, have a high demand for energy and building blocks. nih.govpnas.org Glutamine is a key nutrient that fuels this rapid growth, and L-Glutamine-5-13C has been pivotal in understanding the metabolic rewiring that supports proliferation. snmjournals.orgsnmjournals.org

A defining feature of many cancers is their altered metabolism, often driven by the very same genetic mutations (oncogenes) that promote uncontrolled cell growth. saspublishers.com L-Glutamine-5-13C has been extensively used to study how these oncogenes reshape metabolic pathways. pnas.orgsnmjournals.orgsnmjournals.org

For example, the c-Myc oncogene is known to increase a cell's dependence on glutamine. snmjournals.orgsnmjournals.org Studies using L-Glutamine-5-13C have demonstrated that c-Myc-driven cancers exhibit increased glutamine uptake and its conversion into TCA cycle intermediates to support both energy production and the synthesis of macromolecules. researchgate.netfrontiersin.org

Similarly, mutations in the KRAS oncogene, common in pancreatic and colorectal cancers, are associated with a distinct metabolic phenotype. frontiersin.orgbiomolther.org Isotope tracing with L-Glutamine-5-13C has revealed that KRAS-mutant cells can utilize glutamine in non-canonical pathways to maintain redox balance and support cell survival. pnas.orgfrontiersin.org

Mutations in the isocitrate dehydrogenase 1 (IDH1 ) enzyme represent another example of oncogene-driven metabolic rewiring. jci.orgmdpi.com In cells with mutant IDH1, L-Glutamine-5-13C tracing has shown that glutamine-derived α-ketoglutarate is converted to an oncometabolite called 2-hydroxyglutarate, which can alter gene expression and promote tumor growth. jci.orgnih.gov

The PIK3CA signaling pathway, frequently activated in various cancers, also influences glutamine metabolism. nih.gov L-Glutamine-5-13C studies can help to delineate how activation of this pathway channels glutamine into specific anabolic processes, contributing to tumor progression.

The following table summarizes key research findings on oncogene-driven metabolic reprogramming investigated using L-Glutamine-5-13C and related isotopic tracers.

Oncogene/PathwayKey Metabolic AlterationResearch Finding
c-Myc Increased glutamine uptake and catabolismDrives glutamine addiction by upregulating glutamine transporters and enzymes involved in glutaminolysis to fuel the TCA cycle. snmjournals.orgsnmjournals.orgresearchgate.net
KRAS Altered glutamine utilization for redox balancePromotes a non-canonical glutamine pathway to produce NADPH, which is crucial for counteracting oxidative stress. pnas.orgbiomolther.orgfrontiersin.org
IDH1 (mutant) Production of oncometabolite 2-hydroxyglutarateConverts glutamine-derived α-ketoglutarate to 2-hydroxyglutarate, impacting epigenetic regulation and promoting tumorigenesis. jci.orgmdpi.comnih.gov
PIK3CA Enhanced anabolic use of glutamineDrives glutamine into pathways for nucleotide and lipid synthesis, supporting cell growth and proliferation. nih.gov

The metabolic reprogramming driven by oncogenes manifests differently across various tumor types, influenced by the tissue of origin and the tumor microenvironment. L-Glutamine-5-13C has been instrumental in mapping these tumor-specific metabolic landscapes.

In pancreatic cancer , particularly those with KRAS mutations, studies with L-Glutamine-5-13C have highlighted a profound dependence on glutamine not just for anaplerosis but also for maintaining redox homeostasis. nih.govpnas.orgbiomolther.org

Glioma and glioblastoma , aggressive brain tumors, exhibit significant metabolic heterogeneity. snmjournals.orgmdpi.com Isotope tracing has revealed that these tumors can utilize glutamine for both oxidative metabolism and reductive carboxylation to support their growth in the unique nutrient environment of the brain. biomolther.orgnih.gov In some gliomas with IDH1 mutations, the production of 2-hydroxyglutarate from glutamine is a key metabolic feature. nih.gov

Colorectal cancer models have been studied using L-Glutamine-5-13C to understand the interplay between different oncogenic mutations, such as KRAS and PIK3CA, and their collective impact on glutamine metabolism. biomolther.org

In melanoma , research has shown that resistance to targeted therapies can be associated with a metabolic switch towards increased glutamine dependence, a finding elucidated through the use of glutamine tracers. biomolther.org

The following table provides an overview of research findings in specific tumor types using L-Glutamine-5-13C and other glutamine tracers.

Tumor TypeKey Metabolic FeatureResearch Finding
Pancreatic Cancer High reliance on glutamine for redox balance and anaplerosisKRAS-driven pathway utilizes glutamine to generate NADPH, protecting cells from oxidative stress. nih.govpnas.orgbiomolther.org
Glioma/Glioblastoma Heterogeneous glutamine metabolism, including reductive carboxylationUtilizes glutamine for both energy and biosynthesis, with IDH1 mutant tumors producing the oncometabolite 2-hydroxyglutarate. snmjournals.orgbiomolther.orgmdpi.com
Colorectal Cancer Oncogene-dependent glutamine utilizationMetabolic phenotype is shaped by the specific combination of oncogenic mutations, influencing glutamine's role in proliferation. biomolther.org
Melanoma Acquired glutamine dependency upon therapy resistanceCells can become more reliant on glutamine metabolism as an escape mechanism from targeted therapies. biomolther.org

Metabolism in Proliferating Cells and Disease Models

Role in Cellular Proliferation and Anabolism

L-Glutamine, a non-essential amino acid, is fundamental to numerous metabolic processes that support cell growth. wikipedia.org The use of L-Glutamine labeled with a stable isotope at its fifth carbon position, L-Glutamine-5-13C, has been instrumental in tracing the metabolic fate of glutamine's carbon backbone, particularly in highly proliferative cells which often exhibit metabolic reprogramming. plos.org

Rapidly dividing cells, including cancer cells and activated immune cells, demonstrate a heightened dependence on glutamine not just for protein synthesis, but also as a primary carbon source for anabolic processes. plos.orgnih.gov Isotope tracing studies using L-Glutamine-5-13C allow researchers to follow the labeled carbon as it is incorporated into various biomolecules. nih.gov Glutamine is first converted to glutamate, which can then be metabolized to α-ketoglutarate (aKG), a key intermediate in the Tricarboxylic Acid (TCA) cycle. nih.gov This process, known as glutaminolysis, serves to replenish TCA cycle intermediates (anaplerosis), a function vital for the continuous synthesis of precursors for anabolic pathways. nih.govnih.gov

Research findings have demonstrated that the carbon from L-Glutamine-5-13C is utilized for the de novo synthesis of non-essential amino acids, such as aspartate and proline, and is also shunted towards the production of nucleotides and lipids, all of which are essential for creating new cells. nih.govnih.govnih.gov For instance, in CD8+ T effector cells, glutamine anaplerosis is crucial for supporting ATP production and the synthesis of pyrimidines needed for cell expansion. nih.gov Similarly, in certain cancer cells, glutamine metabolism exceeds the requirements for nitrogen-based biosynthesis, indicating its significant role as a carbon source for processes like fatty acid synthesis. pnas.org

Table 1: Research Findings on L-Glutamine's Role in Proliferation and Anabolism
Cell Type/ModelKey FindingMetabolic Pathway ImplicatedReference
CD8+ T cellsGlutamine is a critical fuel for anaplerosis, supporting ATP and pyrimidine (B1678525) synthesis for proliferation.Glutaminolysis, TCA Cycle Anaplerosis, De Novo Pyrimidine Synthesis nih.gov
Pancreatic Cancer CellsGlutamine anabolism is essential for nucleotide and hexosamine biosynthesis, coupling carbon and nitrogen metabolism.Glutaminolysis, Nitrogen Anabolism, Nucleotide/Hexosamine Biosynthesis nih.gov
Hepatic Stellate CellsProliferation is dependent on glutamine supply, which serves as a major anaplerotic precursor.Glutaminolysis, Anaplerosis plos.org
Glioblastoma CellsGlutamine is a major anaplerotic substrate and carbon source for fatty acid synthesis.Anaplerosis, Fatty Acid Synthesis pnas.org

Neuroscience Research

Glutamine-Glutamate Cycle Dynamics

In the central nervous system (CNS), the glutamine-glutamate cycle is a critical pathway for maintaining synaptic homeostasis of the primary excitatory neurotransmitter, glutamate. nih.gov This cycle involves a metabolic partnership between neurons and astrocytes. frontiersin.org L-Glutamine-5-13C, often used in conjunction with 13C-labeled glucose, is a powerful tool for quantifying the flux through this pathway in vivo using techniques like nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orguu.nl

The established model of this cycle posits that glutamate released into the synapse is taken up by surrounding astrocytes. frontiersin.org Inside the astrocyte, glutamate is converted to glutamine by the enzyme glutamine synthetase. mdpi.com This newly synthesized glutamine is then transported back to the neurons, where it is converted back to glutamate by glutaminase (B10826351), thus replenishing the neurotransmitter pool. frontiersin.orgmdpi.com

Studies using 13C-labeled substrates have confirmed that when [1-13C]glucose is administered, the 13C label is predominantly incorporated into neuronal glutamate first, and subsequently appears in astroglial glutamine, confirming the directionality of the cycle. frontiersin.org Conversely, administering [U-13C5]glutamine allows researchers to trace its uptake from the blood into the brain's metabolic compartments. nih.gov These experiments have shown that glutamine influx from the blood contributes only a minor fraction to the brain's total glutamine pool, highlighting the essential nature of the endogenous glutamine-glutamate cycle for neurotransmitter replenishment. nih.gov The kinetics of 13C label incorporation into glutamate and glutamine provide quantitative measures of the cycle's rate, offering insights into brain energy metabolism and neuronal function. frontiersin.orgfrontiersin.org

Neurotransmitter Precursor Tracing (e.g., GABA, Aspartate, N-Acetylaspartate)

Glutamine serves as a primary precursor not only for glutamate but also for other key neurotransmitters and related molecules in the brain. researchgate.netnih.gov The use of L-Glutamine-5-13C enables the direct tracing of its carbon skeleton into these downstream products.

GABA (γ-Aminobutyric acid): In GABAergic neurons, the glutamine taken up is converted to glutamate, which is then decarboxylated by glutamate decarboxylase (GAD) to form the principal inhibitory neurotransmitter, GABA. frontiersin.org Tracing studies confirm that the carbon backbone from glutamine is a significant source for the GABA pool. frontiersin.orgnih.gov

Aspartate: Glutamate, derived from glutamine, can be converted to the TCA cycle intermediate α-ketoglutarate. Through the action of aminotransferases, α-ketoglutarate can be used to synthesize aspartate, another excitatory neurotransmitter. nih.govresearchgate.net Studies in the cerebellum have shown that maintaining aspartate levels during neuronal depolarization is dependent on the availability of glutamine. nih.gov

N-Acetylaspartate (NAA): While NAA is synthesized from aspartate and acetyl-CoA in neuronal mitochondria, the ultimate carbon source can be traced back to glutamine. neurology.org Aspartate derived from the glutamine-fed TCA cycle can contribute to the NAA pool. NAA is considered a marker of neuronal health and integrity, and tracing its synthesis provides insights into neuronal metabolism. neurology.org

Table 2: Neurotransmitters and Related Molecules Derived from Glutamine
MoleculeRole in CNSSynthesis Pathway from GlutamineReference
GlutamatePrimary excitatory neurotransmitterDirectly from glutamine via glutaminase frontiersin.org
GABAPrimary inhibitory neurotransmitterGlutamine → Glutamate → GABA (via GAD) frontiersin.orgnih.gov
AspartateExcitatory neurotransmitterGlutamine → Glutamate → α-Ketoglutarate → Aspartate (via transamination) researchgate.netnih.gov
N-AcetylaspartateNeuronal health markerGlutamine → → Aspartate + Acetyl-CoA → NAA neurology.org

Cardiac Metabolism Studies

Anaplerotic Mechanisms in Cardiac Function

Anaplerosis, the replenishment of TCA cycle intermediates, is a vital process for maintaining the metabolic integrity of the heart. annualreviews.org While the heart primarily oxidizes fatty acids and glucose for energy, the role of amino acids like glutamine as anaplerotic substrates has been a subject of intense investigation. oup.comnih.gov L-Glutamine-5-13C is a key tracer used to quantify the contribution of glutamine to the cardiac TCA cycle. nih.gov

Glutamine enters the TCA cycle via its conversion to glutamate and subsequently to α-ketoglutarate. nih.gov Studies using L-Glutamine-5-13C in perfused rat hearts have yielded varied results on the significance of this pathway. Some research suggests that anaplerosis from glutamine is marginal under normal physiological conditions. nih.gov For example, one study reported negligible labeling of α-ketoglutarate from [U-13C5]glutamine in normoxic hearts, suggesting the heart has a limited ability to use glutamine as a major anaplerotic fuel. nih.gov

However, other studies indicate that under specific conditions, such as restricted pyruvate (B1213749) availability or in certain disease models, glutamine's anaplerotic role can become more significant. oup.com For instance, in cardiac progenitor cells, glutamine-derived α-ketoglutarate is essential for fueling mitochondrial respiration. nih.gov In hypertrophied hearts, while glucose was found to be the primary carbon source for aspartate synthesis, the contribution of glutamine to the TCA cycle was observed to be minor. ahajournals.org These findings suggest that glutamine's anaplerotic function in the heart is not static but is dynamically regulated depending on substrate availability and the heart's physiological or pathological state. oup.comresearchgate.net

Substrate Utilization and Bioenergetic States in Cardiac Models

Isotope tracing experiments have revealed that while fatty acids are the preferred fuel for the healthy heart at rest, the balance can shift towards carbohydrate and glutamine metabolism under different conditions. physiology.orgmdpi.com For example, studies in cardiac progenitor cells showed that glutamine was the preferred substrate for mitochondrial oxidation compared to glucose, pyruvate, or fatty acids when supplied individually. nih.gov

In models of cardiac hypertrophy, tracing with U-13C glutamine showed that while the intracellular glutamine pool was highly enriched, its contribution to the TCA cycle and subsequent aspartate synthesis was minimal compared to that of glucose. ahajournals.org In contrast, some studies have highlighted the cardioprotective effects of glutamine, which may be linked to its role in supporting ATP synthesis and redox balance, rather than just being a bulk energy substrate. nih.govresearchgate.net The use of L-Glutamine-5-13C in computational models and experimental settings helps to dissect these complex substrate interactions and their impact on the bioenergetic state of the heart under various physiological and pathological scenarios. oup.com

Other Biological Systems (e.g., Plant Cell Metabolism)

The application of stable isotope tracers, particularly L-Glutamine labeled with Carbon-13, extends beyond mammalian systems to provide critical insights into the metabolic networks of other biological systems, most notably plants. In plant biology, understanding nitrogen and carbon metabolism is fundamental, as these processes are intrinsically linked to growth, development, and responses to environmental stress. oup.com Isotope labeling studies with compounds like L-Glutamine-5-¹³C allow researchers to trace the fate of atoms through complex biochemical pathways, revealing the functional dynamics of cellular metabolism. oup.comcreative-proteomics.com

Detailed research findings in plant systems demonstrate the utility of ¹³C-labeled glutamine in elucidating metabolic fluxes. For instance, studies in oilseeds such as soybeans have used ¹³C-glutamine to track the flow of carbon from amino acids into the biosynthesis of fatty acids. researchgate.net This is a crucial pathway for seed development and oil production. When plant tissues are supplied with ¹³C-labeled glutamine, the labeled carbon atoms are incorporated into various downstream metabolites. The distribution of these labels can be precisely measured using techniques like mass spectrometry, which detects the mass isotopomers (e.g., M+1, M+2, M+3) that indicate the number of ¹³C atoms incorporated into a molecule. researchgate.net

In soybean studies, the label from uniformly ¹³C-labeled glutamine (M+5) was observed to transfer to amino acids derived from pyruvate and acetyl-CoA. researchgate.net This suggests a metabolic route involving enzymes such as malic enzyme and ATP citrate lyase. researchgate.net The high enrichment of the label in four-carbon amino acids like threonine, and particularly in even-numbered mass isotopomers of leucine (B10760876) (M+2, M+4), indicated that a significant portion of the acetyl-CoA pool used for synthesis was fully labeled. researchgate.net This demonstrates that glutamine is a significant carbon source for the synthesis of other amino acids and fatty acid precursors in these plant tissues. researchgate.netusda.gov

Furthermore, labeling experiments in Brassica have revealed the reversibility of the isocitrate dehydrogenase (ICITDH) reaction in the tricarboxylic acid (TCA) cycle. researchgate.net The detection of M+5 citrate, which would not typically be formed through the standard forward progression of the TCA cycle from M+5 glutamine, points to a backward reaction from α-ketoglutarate to isocitrate. researchgate.net This finding highlights a key metabolic flexibility in plant cells, providing an alternative route for generating acetyl-CoA for processes like fatty acid elongation. researchgate.net

While some studies use uniformly labeled glutamine, tracers like L-Glutamine-5-¹³C are specifically designed to trace the contribution of the glutamine carbon backbone to pathways like the TCA cycle and lipid synthesis. nih.gov For example, using [5-¹³C]glutamine allows researchers to track the carbon atom that is retained during reductive carboxylation, a pathway that contributes to lipid synthesis. nih.gov

Kinetic tracer studies in Arabidopsis thaliana using ¹³CO₂ have also shed light on the central role of glutamine in metabolic reprogramming, particularly in response to environmental stressors like UV-B radiation. biorxiv.org Although the label is introduced via CO₂, tracking its incorporation into glutamine and subsequent metabolites reveals the dynamics of nitrogen assimilation and its interplay with carbon metabolism. Following ¹³CO₂ enrichment, significant ¹³C labeling was observed in glutamine, highlighting its active synthesis and role as a key metabolic hub. biorxiv.org Under stress conditions, the accumulation of glutamine and related metabolites like oxoproline is considered a protective mechanism. biorxiv.org

The data gathered from these types of studies are instrumental for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify intracellular metabolic rates. researchgate.net By applying the labeling data from ¹³C-glutamine experiments to metabolic network models, researchers can establish comprehensive flux maps that describe the flow of metabolites through different pathways in plant cells. usda.gov This approach is crucial for metabolic engineering efforts aimed at improving crop traits, such as enhancing the nutritional value or stress tolerance of plants like soybeans. usda.gov

Interactive Data Tables

The following tables summarize findings from isotope tracing studies in plant systems.

Table 1: Observed ¹³C Labeling from Glutamine in Soybean Metabolic Pathways

This table illustrates how the carbon backbone of glutamine is distributed among key metabolites in developing soybeans, as identified through mass spectrometry.

PrecursorLabeled MetaboliteKey FindingImplied Pathway Activity
[U-¹³C]Glutamine (M+5)ThreonineHigh M+4 labelingGlutamine carbon enters the pyruvate-derived amino acid pool. researchgate.net
[U-¹³C]Glutamine (M+5)LeucineHigh M+2, M+4 labelingIndicates a fully labeled acetyl-CoA pool from glutamine. researchgate.net
[U-¹³C]Glutamine (M+5)Citrate (Brassica)High M+5 labelingSuggests reversible isocitrate dehydrogenase activity. researchgate.net
[U-¹³C]Glutamine (M+5)Succinate, Fumarate (B1241708)M+4 labelingStandard oxidative TCA cycle metabolism. researchgate.net

Table 2: ¹³C Incorporation in Arabidopsis thaliana Metabolites After ¹³CO₂ Feeding

This table shows the percentage of ¹³C enrichment in selected metabolites in Arabidopsis Col-0 after 8 hours of exposure to ¹³CO₂, indicating active metabolic pathways.

Metabolite¹³C Enrichment (%)Metabolic Significance
Alanine50.49%High activity of pathways linked to pyruvate. biorxiv.org
Serine36.42%Indicates significant photorespiratory activity. biorxiv.org
Glutamine 14.83% Highlights the central role of the GS/GOGAT pathway in nitrogen assimilation. biorxiv.org
Valine13.00%Active synthesis of branched-chain amino acids. biorxiv.org
Leucine10.20%Active synthesis of branched-chain amino acids. biorxiv.org
Sucrose9.61%Reflects the rate of carbon fixation and export. biorxiv.org

Computational and Theoretical Modeling of L Glutamine 5 13c Tracer Data

Development of Metabolic Network Models

The foundation of any ¹³C-MFA study is the metabolic network model, a mathematical representation of the biochemical reactions occurring within a cell. nih.gov The accuracy of the estimated fluxes is critically dependent on the scope and detail of this model.

Stoichiometric models are the most common framework used in ¹³C-MFA. nih.gov These models are built upon the well-established stoichiometry of metabolic reactions, which defines the precise ratios of substrates and products for each enzymatic conversion. creative-proteomics.com The model consists of a system of mass balance equations, one for each metabolite in the network. At metabolic steady state, the rate of production of any intracellular metabolite is equal to its rate of consumption. helsinki.fi

For ¹³C-MFA, the stoichiometric model must also include atom transition maps, which describe the fate of each carbon atom from the substrates to the products of every reaction. When L-Glutamine-5-¹³C is used as a tracer, the model tracks the ¹³C atom as it is incorporated into α-ketoglutarate and subsequently flows through the Tricarboxylic Acid (TCA) cycle and other connected pathways. nih.gov For example, using [5-¹³C]glutamine is particularly useful for tracing its contribution to lipid synthesis via reductive carboxylation, as this pathway incorporates the labeled carbon into acetyl-CoA. nih.gov In contrast, during oxidative metabolism through the TCA cycle, the label from [5-¹³C]glutamine would be retained in intermediates like malate (B86768) and aspartate. nih.gov By combining the known stoichiometry and atom transitions with the measured mass isotopomer distributions (MIDs) of metabolites, the system can be solved to estimate the unknown intracellular fluxes. nih.govcreative-proteomics.com

While steady-state ¹³C-MFA is powerful, it provides a static snapshot of metabolic activity. Kinetic modeling, in contrast, aims to capture the dynamic behavior of metabolic fluxes. nih.govtudublin.ie This approach is particularly valuable for understanding how metabolic pathways respond to perturbations over time. In kinetic, or isotopically non-stationary, ¹³C-MFA (INST-MFA), cells are exposed to a labeled substrate like L-Glutamine-5-¹³C, and the incorporation of the ¹³C label into downstream metabolites is measured at multiple time points before a full isotopic steady state is reached. tudublin.iersc.orgbiorxiv.org

These time-course data are then fitted to a kinetic model that includes not only the stoichiometry but also mathematical descriptions of reaction rates, often based on enzyme kinetics. tudublin.ieplos.org This allows for the determination of fluxes and provides insights into the regulatory properties of the network. tudublin.ie Kinetic studies of glutamine metabolism have been used to determine the endogenous rate of glutamine appearance and transport between tissues. plos.org However, kinetic models are significantly more complex than their steady-state counterparts. They require more extensive datasets and sophisticated computational methods to solve the underlying systems of differential equations, and a major challenge is that flux transients are often assumed to be relatively slow. rsc.orgbiorxiv.org

Stoichiometric Modeling Approaches

Flux Parameter Estimation and Optimization Algorithms

Once a metabolic model is established and isotopic labeling data are collected, the central computational task is to estimate the flux parameters that best explain the experimental measurements. oup.com This is a non-trivial inverse problem that requires specialized algorithms.

Metabolic flux inference is typically formulated as an optimization problem where the goal is to find a set of fluxes that minimizes the difference between the experimentally measured isotopic patterns and the patterns predicted by the metabolic model. helsinki.finih.gov There are two main approaches to this problem. helsinki.fi

Optimization Approach: This is the most common method. It involves an iterative process where a candidate set of fluxes is proposed, the corresponding isotopic labeling patterns are simulated, and the difference between the simulated and measured data is calculated. An optimization algorithm then adjusts the fluxes to minimize this difference, typically a weighted sum of squared residuals. nih.gov Various software packages, such as INCA, Metran, and 13CFLUX2, implement this approach using different numerical optimization algorithms. oup.comnih.govbiorxiv.org

Direct Approach: This method attempts to avoid complex non-linear optimization by deriving linear constraints on the fluxes directly from the labeling data, which are then solved together with the steady-state mass balance equations. helsinki.fi While computationally simpler, this approach may be less versatile than optimization-based methods. helsinki.fi

Recent advances have focused on improving the efficiency and accuracy of these calculations. The Elementary Metabolite Units (EMU) framework, for example, significantly reduces the computational complexity of simulating isotopic labeling in large networks. rsc.orgfrontiersin.org More recently, machine learning and deep learning approaches, such as ML-Flux, have been developed to predict fluxes directly from isotope patterns using pre-trained neural networks, offering a substantial speed advantage over traditional iterative methods. biorxiv.org

Table 1: Comparison of Algorithms for Metabolic Flux Inference
Algorithm TypePrincipleExamples/FrameworksAdvantagesDisadvantages
Non-linear OptimizationIteratively minimizes the difference between simulated and measured isotopic data to find the best-fit flux distribution. 13CFLUX2, INCA, NLSIC oup.combiorxiv.orgoup.comWidely applicable, can handle complex networks and different data types (MS, MS/MS, NMR). oup.comfrontiersin.orgComputationally intensive, can be slow, may converge to local minima. helsinki.fioup.com
Elementary Metabolite Unit (EMU) FrameworkDecomposes the metabolic network to reduce the number of variables needed to simulate mass isotopomer distributions. rsc.orgfrontiersin.orgUsed within software like INCA and Metran. nih.govfrontiersin.orgGreatly improves computational efficiency for complex networks. frontiersin.orgIs a framework for simulation, still requires an optimization algorithm for flux estimation.
Direct Linear ApproachesAugments linear balance constraints from steady-state with linear constraints derived from isotope labeling patterns. helsinki.fi-Avoids non-linear optimization and issues with local optima. Less developed and potentially less flexible than optimization approaches. helsinki.fi
Machine Learning / Deep LearningUses a pre-trained neural network to directly predict fluxes from measured isotope patterns. biorxiv.orgML-Flux biorxiv.orgExtremely fast computation once the model is trained; can impute unmeasured data. biorxiv.orgRequires extensive front-loading of computational effort for training; performance depends on the quality and scope of the training data. biorxiv.org

A common method for evaluating goodness-of-fit is the chi-squared (χ²) test. plos.org This test compares the weighted sum of squared residuals (the value minimized during optimization) to the chi-squared distribution. A statistically acceptable fit indicates that the discrepancies between the model predictions and the experimental data are consistent with the assumed measurement errors. plos.org If the fit is poor, it suggests that the metabolic model may be incomplete or incorrect. plos.org

Furthermore, statistical methods like Monte Carlo simulations or linear approximations are used to calculate confidence intervals (e.g., 95% confidence intervals) for the estimated fluxes. embopress.org These intervals provide a range within which the true flux value is expected to lie, thus quantifying the precision of the estimate. oup.comsci-hub.se A narrow confidence interval indicates a well-determined flux, while a wide interval suggests that the available isotopic data provide little information about that specific reaction rate. oup.com Validation-based model selection, which uses independent datasets for model fitting and evaluation, has been proposed as a robust way to avoid overfitting and select the most appropriate model structure, independent of errors in measurement uncertainty. plos.org

Algorithms for Metabolic Flux Inference from Isotopic Data

Integration of Omics Data with L-Glutamine-5-13C Fluxomics

Fluxomics, powered by tracers like L-Glutamine-5-¹³C, provides a direct measure of the functional output of a metabolic network. nih.gov However, cellular function is governed by a complex interplay of genes, proteins, and metabolites. Integrating fluxomics data with other "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a more holistic, systems-level understanding of metabolic regulation. oup.comresearchgate.net

The integration of different omics data can enhance metabolic models in several ways:

Transcriptomics and Proteomics: Data on gene expression (mRNA levels) and protein abundance can be used to constrain flux models. researchgate.net For instance, if the gene for a particular enzyme is not transcribed or the protein is not present, the flux through that reaction can be set to zero in the model. This helps to create more context-specific models (e.g., for a specific tissue or cell type) and can improve the accuracy of flux predictions. nih.gov

Metabolomics: While fluxomics measures the rates of reactions, metabolomics measures the concentrations (or pool sizes) of the metabolites themselves. creative-proteomics.com Combining these two datasets provides a more complete picture of the metabolic state. For example, changes in metabolite levels can allosterically regulate enzyme activities, which in turn alters metabolic fluxes.

Genome-Scale Models (GSMs): The ultimate goal of data integration is often to inform and constrain genome-scale metabolic models, which encompass thousands of reactions. nih.govbiorxiv.org While performing ¹³C-MFA at a genome scale is challenging, flux data from L-Glutamine-5-¹³C tracing experiments on central pathways can be used as constraints to improve the predictive power of these larger models. nih.gov Recently, pipelines like fluxTrAM have been developed to semi-automate the integration of tracer-based metabolomics data with atomically resolved genome-scale models, bridging the gap between detailed flux analysis and systems-wide metabolic interpretation. biorxiv.org

By combining the functional readout of fluxomics with layers of regulatory information from other omics technologies, researchers can move closer to a comprehensive understanding of how cellular metabolism is controlled and how it contributes to complex physiological and pathological phenotypes. oup.comresearchgate.net

Systems Biology Approaches for Comprehensive Metabolic Understanding

Systems biology provides a holistic framework for understanding the complexities of cellular metabolism by integrating various layers of biological information. nih.govtudublin.ie When applied to L-Glutamine-5-13C tracer data, systems biology approaches enable a more comprehensive understanding of how glutamine metabolism is regulated and interconnected with other cellular processes. nih.govtudublin.ie

Metabolic flux analysis (MFA), a cornerstone of systems biology, is used to map the flow of metabolites through biochemical pathways. creative-proteomics.com By tracking the fate of the 13C label from L-Glutamine-5-13C, researchers can quantify the rates of reactions involved in central carbon metabolism, fatty acid synthesis, and amino acid metabolism. creative-proteomics.com This provides a dynamic and quantitative view of metabolic activity that goes beyond static measurements of metabolite concentrations. tudublin.ie

Modern instrumentation, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for the parallel measurement of isotope labeling in a multitude of metabolites. isotope.com This high-throughput data acquisition, when coupled with systems-level flux quantitation, provides a broad perspective on cellular metabolism. isotope.com These methodologies are applicable both in vitro in cultured cells and in vivo in animal models, offering insights into metabolic alterations in various physiological and pathological states. isotope.com

The table below illustrates the application of different L-glutamine tracers in metabolic flux analysis, highlighting the specific pathways that can be investigated with each tracer.

TracerMetabolic Pathway InvestigatedKey Metabolites Analyzed
L-Glutamine-5-13C Reductive carboxylation contribution to lipogenesisAcetyl-CoA, Fatty Acids
[U-13C5]Glutamine Overall contribution to TCA cycle and lipogenesisTCA cycle intermediates, Lipids
[1-13C]Glutamine Reductive carboxylation activity in the TCA cycleCitrate (B86180)

Data Integration from Gene Expression and Proteomics

To achieve a more complete picture of metabolic regulation, data from L-Glutamine-5-13C tracer studies are increasingly being integrated with other large-scale datasets, particularly from transcriptomics (gene expression) and proteomics. biorxiv.org This integrative approach, often termed "proteogenomics," allows for the correlation of metabolic fluxes with the expression levels of the enzymes and proteins that catalyze these reactions. biorxiv.org

The process involves simultaneous analysis of the transcriptome, proteome, and metabolome from the same biological samples. frontiersin.org For instance, a study might measure changes in metabolic fluxes using L-Glutamine-5-13C while also quantifying mRNA transcripts (RNA-Seq) and protein abundances (mass spectrometry-based proteomics). frontiersin.orgmdpi.com By correlating these different data types, researchers can identify regulatory hubs and uncover the mechanisms by which cells adjust their metabolic networks in response to genetic or environmental perturbations. mdpi.com

For example, an increase in the flux through a particular pathway, as measured by L-Glutamine-5-13C tracing, might be correlated with the upregulation of the corresponding enzyme at both the mRNA and protein level. mdpi.com Conversely, discrepancies between transcript, protein, and flux data can reveal post-transcriptional, translational, or allosteric modes of regulation. frontiersin.org

Bioinformatic analyses, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment, are applied to the integrated datasets to identify biological processes and pathways that are significantly affected. frontiersin.orgmdpi.com This can lead to the identification of key genes and proteins that drive metabolic reprogramming in various contexts, such as cancer. frontiersin.org

The following table provides a simplified overview of how different omics data can be integrated to understand metabolic regulation.

Data TypeInformation ProvidedExample of Integration with L-Glutamine-5-13C Data
Transcriptomics (RNA-Seq) mRNA expression levels of metabolic enzymesCorrelating changes in gene expression with metabolic flux changes.
Proteomics (Mass Spectrometry) Protein abundance of metabolic enzymesValidating that changes in gene expression translate to changes in protein levels that correspond to observed fluxes.
Metabolomics (Tracer Analysis) Quantitative metabolic fluxesProviding the functional output (reaction rates) of the metabolic network.

Future Directions and Advanced Research Perspectives

Technological Advancements in Isotopic Tracing Platforms

The evolution of analytical technologies is a primary driver for the future of metabolic research. Innovations are focused on creating more sophisticated tracers and enhancing the sensitivity and resolution of detection methods, which will overcome current limitations and unlock new avenues of investigation.

Development of Multi-Isotope Labeled Glutamine Tracers (e.g., ²H, ¹⁵N)

While singly labeled L-Glutamine-5-¹³C is effective for tracking the carbon backbone of glutamine, the development of multi-isotope labeled tracers offers a more comprehensive view of its metabolic fate. By incorporating stable isotopes like deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N) alongside ¹³C, researchers can simultaneously track the carbon and nitrogen atoms of glutamine through various biochemical pathways. pnas.orgnih.govnih.gov

A prime example is the development of [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine . pnas.orgnih.gov This triple-labeled molecule has been engineered to optimize its use in hyperpolarized magnetic resonance imaging (MRI). pnas.org Hyperpolarization dramatically increases the nuclear magnetic resonance signal, enabling real-time visualization of metabolic processes in vivo. pnas.orgnih.gov The inclusion of ¹⁵N is critical because it replaces the native ¹⁴N, which otherwise causes rapid signal decay and broadens the signal, limiting the achievable signal-to-noise ratio in vivo. pnas.orgismrm.org Deuteration at the C-4 position helps to prolong the signal's lifetime (relaxation time), further enhancing detection. pnas.orgnih.gov

These multi-isotope tracers are not limited to MRI. They are also invaluable for mass spectrometry-based metabolic tracing studies, where the detection of ¹³C, ²H, and ¹⁵N enrichment in downstream metabolites provides a highly detailed and quantitative picture of metabolic fluxes. pnas.org

Table 1: Comparison of Isotopic Labeling Schemes for L-Glutamine in Hyperpolarized ¹³C-NMR

Isotopically Labeled CompoundKey Advantage(s)Primary ApplicationReference
[5-¹³C]-L-glutamineCommercially available; allows for monitoring of glutaminase (B10826351) reaction dynamics.In vitro studies, initial in vivo explorations. pnas.orgismrm.org
[5-¹³C,4,4-²H₂]-L-glutamineIncreases T1 relaxation time (~18% at 14.1 T), improving signal persistence.Hyperpolarized MRI studies requiring longer signal lifetime. pnas.orgnih.gov
[5-¹³C,5-¹⁵N]-L-glutamineReduces quadrupolar relaxation from ¹⁴N, improving signal quality at low magnetic fields.Hyperpolarized MRI to improve signal-to-noise ratio. pnas.orgismrm.org
[5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamineOptimal for in vivo hyperpolarized MRI; combines the benefits of ²H and ¹⁵N labeling to extend signal lifetime and improve signal quality.In vivo imaging of glutamine metabolic flux, such as in pancreatic cancer models. pnas.orgnih.govismrm.org

Enhanced Sensitivity and Spatial Resolution in Analytical Techniques

Future progress is also contingent on improving the analytical platforms used to detect isotopic tracers.

Mass Spectrometry (MS): The field of mass spectrometry is continually advancing, with innovations that increase sensitivity, allowing for the detection of low-abundance metabolites. chromatographyonline.comazolifesciences.com Techniques like ultra-high-performance liquid chromatography (UPLC) coupled with MS have improved separation and throughput. azolifesciences.comnih.gov The development of dynamic multiple reaction monitoring (dMRM) allows for the targeted analysis of hundreds of metabolites simultaneously with high precision. mdpi.com These advancements are crucial for stable isotope tracing experiments, enabling more comprehensive and quantitative analysis of metabolic pathways. nih.gov

Imaging Techniques: For in vivo studies, a major goal is to enhance spatial resolution to visualize metabolic activity at the single-cell level. tandfonline.com While current methods like hyperpolarized ¹³C magnetic resonance spectroscopic imaging (MRSI) can spatially map metabolism, their resolution is limited. pnas.orgajnr.org Emerging techniques like multi-isotope imaging mass spectrometry (MIMS) and matrix-assisted laser desorption ionization (MALDI) imaging, when coupled with isotope tracing, are pushing these boundaries. pnas.orgnih.govthe-innovation.org These "iso-imaging" methods allow for the visualization of labeled metabolites within tissue sections, revealing metabolic heterogeneity between different regions, such as the cortex and medulla of the kidney. nih.gov Future technological progress is expected to improve spatial resolution to the subcellular level, providing unprecedented views of localized metabolic activities. nih.gov

Expansion of L-Glutamine-5-¹³C Applications

With superior tracers and analytical tools, the applications of L-Glutamine-5-¹³C and its multi-isotope variants will expand, enabling researchers to answer more complex biological questions.

Deeper Insights into Specific Enzyme Kinetics In Vivo

L-Glutamine-5-¹³C is a powerful tool for measuring the activity of key enzymes in vivo. A primary target is glutaminase (GLS) , the enzyme that converts glutamine to glutamate (B1630785). nih.gov Hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine has been used to spatially measure glutaminolysis (the breakdown of glutamine) and to develop a biomarker for glutaminase inhibition. pnas.orgnih.gov In studies using mouse models of pancreatic cancer, this tracer allowed for the real-time detection of glutamine's conversion to glutamate, and researchers could observe a significant decrease in this conversion after treatment with a glutaminase inhibitor. nih.govpnas.org This demonstrates the ability to measure in vivo enzyme kinetics and assess the on-target effects of metabolic drugs. pnas.orgnih.gov Such studies are crucial for drug development, especially given the number of clinical trials targeting glutaminase in various cancers. pnas.org

Investigation of Inter-Organ and Inter-Cellular Metabolic Crosstalk

Metabolism is not a cell-autonomous process; it involves a complex network of exchanges between different cells and organs. Isotope tracing with L-Glutamine-¹³C is essential for dissecting this metabolic crosstalk. For example, studies have used ¹³C-labeled glutamine infusions in humans to characterize tumor metabolism relative to adjacent healthy tissue, revealing how cancers utilize glutamine differently from their surroundings. cam.ac.uk

In the brain, ¹³C NMR studies have used labeled glucose to trace its conversion into glutamate and subsequently glutamine, providing rates for the glutamate-glutamine cycle between neurons and astrocytes. pnas.orgpnas.org By extending these models to include direct infusion of labeled glutamine, researchers can further probe the intricate metabolic relationships within heterogeneous tissues. Future studies will likely use these tracers to explore metabolic communication in a wider range of physiological and pathological contexts, such as the interplay between the liver and other organs in regulating nutrient homeostasis or the metabolic interactions within the tumor microenvironment between cancer cells and immune cells. nih.govthe-innovation.org

Translational Research Potential of Tracer Methodologies

A significant future direction for L-Glutamine-5-¹³C research is its translation into clinical practice. The ability to non-invasively image metabolic pathways has immense potential for diagnosing diseases, stratifying patients, and monitoring treatment responses. the-innovation.org

Hyperpolarized ¹³C MRI, in particular, is a readily translatable technology. pnas.org The successful use of hyperpolarized [1-¹³C]pyruvate in human clinical trials for prostate cancer sets a precedent for other metabolic tracers. aacrjournals.orgsnmjournals.org Given that many tumors exhibit a high level of glutamine consumption, or "glutamine addiction," imaging glutamine metabolism could serve as a powerful biomarker. nih.govnih.govsnmjournals.org For instance, hyperpolarized [5-¹³C]glutamine could be used to identify tumors that are highly dependent on glutaminolysis, potentially selecting patients who would most benefit from glutaminase inhibitors. pnas.orgnih.gov It could also be used to monitor whether these drugs are effectively hitting their target in vivo, providing an early indication of treatment efficacy. pnas.orgnih.gov As these imaging techniques are refined and validated, they could unlock the ability to guide personalized cancer therapies based on the unique metabolic profile of a patient's tumor. pnas.orgthe-innovation.org

Informing Biomarker Discovery for Metabolic Perturbations

The use of stable isotope-labeled compounds, particularly L-Glutamine-5-¹³C, is a cornerstone of modern metabolomics and plays a pivotal role in the discovery of biomarkers for various diseases characterized by metabolic dysregulation. mdpi.comresearchgate.net Stable isotope tracing allows researchers to track the fate of specific atoms through complex biochemical networks, providing a dynamic view of cellular metabolism that is not achievable with static metabolite measurements alone. mdpi.comfrontiersin.org L-Glutamine-5-¹³C serves as a powerful tool in this context, enabling the precise mapping of glutamine's contribution to key metabolic pathways. nih.govnih.gov

Glutamine is a critical nutrient for many rapidly proliferating cells and is involved in a multitude of metabolic processes, including energy production, biosynthesis of nucleotides and amino acids, and maintenance of redox homeostasis. frontiersin.orgpnas.org Perturbations in glutamine metabolism are a hallmark of numerous pathologies, including cancer, diabetes, and age-related muscle loss (sarcopenia). creative-proteomics.comfrontiersin.orgmdpi.com By introducing L-Glutamine-5-¹³C into a biological system (such as cell cultures, animal models, or even human subjects), scientists can trace the ¹³C label as it is incorporated into downstream metabolites. researchgate.netresearchgate.net This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), quantifies the rates (fluxes) of metabolic pathways, offering unparalleled insight into the operational state of the cellular metabolic engine. nih.govresearchgate.net

The process begins with the administration of L-Glutamine-5-¹³C. The ¹³C atom at the C-5 position is of particular interest because it is directly involved in the initial steps of glutamine catabolism. The enzyme glutaminase converts glutamine to glutamate, a reaction central to providing carbon for the tricarboxylic acid (TCA) cycle, a key energy-producing pathway. frontiersin.orgpnas.org The resulting [5-¹³C]glutamate can then be converted to [5-¹³C]α-ketoglutarate, which enters the TCA cycle. pnas.org

Using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the ¹³C label in various metabolites. researchgate.netnih.gov The specific pattern and extent of ¹³C enrichment in TCA cycle intermediates (such as succinate, fumarate (B1241708), and malate) and other connected metabolites reveal how glutamine is being utilized. acs.org For instance, in many cancer cells, a significant portion of glutamine is used for anaplerosis to replenish the TCA cycle. nih.govcreative-proteomics.com Tracing with L-Glutamine-5-¹³C can precisely quantify this contribution. nih.gov

A change in the labeling pattern of these downstream metabolites between a healthy state and a disease state can pinpoint specific enzymatic steps or pathways that are altered. These altered fluxes and the resulting changes in metabolite pool labeling serve as highly specific and dynamic biomarkers of metabolic perturbations. nih.govoup.com For example, studies have identified glutamine itself as a significant plasma biomarker for physical inactivity-induced metabolic changes that may lead to sarcopenia. mdpi.com Similarly, the ratio of glutamine to glutamate has been identified as a potential biomarker for the progression of diabetic retinopathy. frontiersin.org By using L-Glutamine-5-¹³C, the underlying metabolic dysregulation causing these changes can be elucidated, moving beyond simple correlation to establish a mechanistic link.

Table 1: Application of L-Glutamine-5-¹³C in Biomarker Discovery

Disease/ConditionMetabolic Pathway InvestigatedPotential Biomarkers Identified via TracingResearch Findings
Cancer Glutaminolysis, TCA Cycle Anaplerosis, Reductive CarboxylationLabeled glutamate, α-ketoglutarate, citrate (B86180), fatty acidsDemonstrates increased reliance of tumor cells on glutamine for TCA cycle replenishment and biosynthesis. creative-proteomics.comresearchgate.net The detection of ¹³C in fatty acids from a ¹³C-glutamine tracer can indicate reductive carboxylation, a pathway active in some cancers. researchgate.netacs.org
Diabetic Retinopathy Glutamate-Glutamine CycleGlutamine/Glutamate RatioAltered glutamine metabolism and the glutamine/glutamate ratio are potential indicators of disease progression, reflecting disturbances in retinal glutamate recycling. frontiersin.org
Sarcopenia (Physical Inactivity) Muscle Energy Metabolism, Protein DegradationPlasma Glutamine LevelsIncreased plasma glutamine is a highly significant biomarker of metabolic perturbations resulting from short-term physical inactivity in older adults. mdpi.com

Guiding Rational Design of Metabolic Modulators for Research Purposes

Beyond biomarker discovery, L-Glutamine-5-¹³C is an indispensable tool for the development and validation of metabolic modulators for research applications. These modulators, often enzyme inhibitors, are designed to perturb specific metabolic pathways to study their function or to identify potential therapeutic targets. researchgate.net Stable isotope tracing with L-Glutamine-5-¹³C provides a direct method to confirm a modulator's mechanism of action and to understand the subsequent metabolic reprogramming within the cell. pnas.org

The rational design of metabolic modulators requires a deep understanding of the target pathway's dynamics. nih.gov Glutamine metabolism, being central to many proliferative diseases, is a frequent target. frontiersin.org For example, inhibitors of glutaminase (GLS), the enzyme that catalyzes the first step in glutamine utilization, are of significant research interest, particularly in oncology. nih.gov After treating cells with a putative GLS inhibitor, researchers can use L-Glutamine-5-¹³C to verify its efficacy. If the inhibitor is effective, the conversion of [5-¹³C]glutamine to [5-¹³C]glutamate will be significantly reduced or abolished. pnas.org This provides direct evidence of on-target activity.

Furthermore, tracing the fate of L-Glutamine-5-¹³C reveals how the cell's metabolic network adapts to the inhibition of a specific node. vanderbilt.edu Cells often reroute metabolism through compensatory pathways to survive. For instance, blocking glutaminase might lead to an upregulation of alternative pathways for producing α-ketoglutarate or an increased reliance on other nutrients. Metabolic flux analysis using L-Glutamine-5-¹³C and other tracers can map these adaptive changes. researchgate.netvanderbilt.edu This knowledge is crucial for the rational design of next-generation modulators or for devising combination strategies. If a compensatory pathway is identified, a second modulator can be designed to block it, potentially creating a more effective and synthetically lethal research tool. biorxiv.org

A key example of this application is found in studies using hyperpolarized [5-¹³C]-L-glutamine. Hyperpolarization dramatically increases the sensitivity of NMR, allowing for real-time, non-invasive imaging of metabolic conversions in vivo. pnas.org Using this advanced technique, researchers have been able to visualize the conversion of hyperpolarized [5-¹³C]-L-glutamine to [5-¹³C]-L-glutamate and measure the effect of glutaminase inhibitors directly in a living system. pnas.org This provides a powerful biomarker for target engagement and allows for the assessment of how metabolic modulation affects tumor glutamine flux. pnas.org This detailed understanding of metabolic response, enabled by tracers like L-Glutamine-5-¹³C, is fundamental to designing more precise and effective tools to probe and manipulate cellular metabolism for research purposes. researchgate.netpnas.org

Table 2: Role of L-Glutamine-5-¹³C in Developing Research-Use Metabolic Modulators

Modulator TargetResearch ObjectiveHow L-Glutamine-5-¹³C is UsedInsights Gained for Rational Design
Glutaminase (GLS) Inhibit glutamine catabolism to study cellular reliance on glutamine.Quantify the flux from [5-¹³C]glutamine to [5-¹³C]glutamate.Confirms on-target inhibitor efficacy by showing reduced glutamate labeling. pnas.org Reveals metabolic vulnerabilities and resistance mechanisms, guiding the design of combination strategies. nih.govbiorxiv.org
Amidotransferases Block nitrogen donation from glutamine to biosynthetic pathways (e.g., nucleotide synthesis).Trace the ¹³C label into downstream products like amino acids and nucleotides.Determines the specific pathways affected by glutamine-mimetic inhibitors and helps identify off-target effects. nih.gov
TCA Cycle Enzymes Investigate the consequences of disrupting mitochondrial energy metabolism.Measure the incorporation and distribution of the ¹³C label throughout TCA cycle intermediates.Elucidates how inhibiting one part of the TCA cycle forces metabolic rerouting (e.g., from oxidative to reductive metabolism), informing the design of tools to probe metabolic flexibility. acs.org

Q & A

Basic Research Questions

Q. How can researchers determine the optimal isotopic enrichment of L-Glutamine-5-13C in cell culture studies?

  • Methodological Answer : Isotopic enrichment should be quantified using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). For cell culture studies, baseline natural abundance of 13C (~1.1%) must be subtracted. Prepare calibration curves with known concentrations of L-Glutamine-5-13C and unlabeled glutamine. Validate enrichment levels post-experiment by extracting intracellular metabolites and analyzing 13C incorporation into downstream products like α-ketoglutarate .

Q. What analytical techniques are recommended for quantifying L-Glutamine-5-13C in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) is optimal for sensitive quantification. For metabolic flux analysis, 13C-NMR is preferred to track isotopic labeling patterns in TCA cycle intermediates. Enzymatic assays (e.g., glutaminase activity tests) can complement these methods but require validation against isotopic standards .

Q. What controls are necessary when using L-Glutamine-5-13C in tracer experiments?

  • Methodological Answer : Include negative controls with unlabeled glutamine to account for natural isotope abundance. Use "tracer-free" media controls to assess background signal. For time-course studies, collect baseline samples before introducing the tracer. Normalize data to cell number or protein content to control for variations in biomass .

Q. What are the critical storage conditions for L-Glutamine-5-13C to ensure stability?

  • Methodological Answer : Store lyophilized L-Glutamine-5-13C at -20°C in a desiccator to prevent hydrolysis. For solutions, prepare in sterile, pH-buffered media (pH 7.0–7.4) and aliquot to avoid freeze-thaw cycles. Verify stability via periodic NMR or MS checks for isotopic integrity and chemical degradation .

Advanced Research Questions

Q. How can discrepancies in 13C metabolic flux analysis (MFA) using L-Glutamine-5-13C be resolved?

  • Methodological Answer : Discrepancies often arise from incomplete isotopic steady-state or compartmentalized metabolism. Use dynamic MFA models that incorporate time-resolved labeling data. Cross-validate with 13C-glucose tracers to distinguish glutamine-derived vs. glucose-derived anaplerosis. Check for isotopic dilution effects in nutrient-rich media .

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